molecular formula C9H18O3 B017684 5,5-Diethoxypentanal CAS No. 79893-96-2

5,5-Diethoxypentanal

Cat. No.: B017684
CAS No.: 79893-96-2
M. Wt: 174.24 g/mol
InChI Key: UESDQYPGTJOMCU-UHFFFAOYSA-N
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Description

5,5-Diethoxypentanal is an organic compound with the molecular formula C9H18O3. It is an aldehyde that features two ethoxy groups attached to the fifth carbon of a pentanal chain. This compound is used in various fields of synthetic chemistry, chemical biology, and biotechnology.

Mechanism of Action

Target of Action

5,5-Diethoxypentanal is a compound used in proteomics research

Mode of Action

It is known to be used in the synthesis of biomolecules , suggesting it may interact with its targets to induce changes at the molecular level.

Biochemical Pathways

Given its use in the synthesis of biomolecules , it can be inferred that it may play a role in various biochemical pathways.

Result of Action

It is known to be used in the synthesis of biomolecules , suggesting it may have some effect at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Diethoxypentanal can be synthesized through multiple routes. One common method involves the reaction of 2-pentenal with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethoxypentanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products

    Oxidation: 5,5-Diethoxypentanoic acid.

    Reduction: 5,5-Diethoxypentanol.

    Substitution: Products depend on the nucleophile used, such as 5,5-dimethoxypentanal if methanol is used as the nucleophile.

Scientific Research Applications

5,5-Diethoxypentanal has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethoxypentanal: Similar structure but with methoxy groups instead of ethoxy groups.

    5,5-Diethoxyhexanal: Similar structure but with an additional carbon in the chain.

    5,5-Diethoxybutanal: Similar structure but with one less carbon in the chain.

Uniqueness

5,5-Diethoxypentanal is unique due to its specific structure, which allows for a variety of chemical reactions and applications. Its ethoxy groups provide distinct reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

5,5-diethoxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-11-9(12-4-2)7-5-6-8-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESDQYPGTJOMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCC=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454592
Record name 5,5-diethoxypentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79893-96-2
Record name 5,5-diethoxypentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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